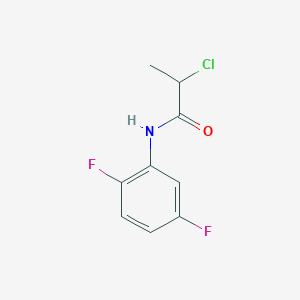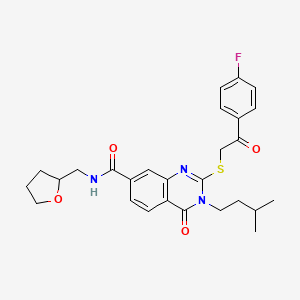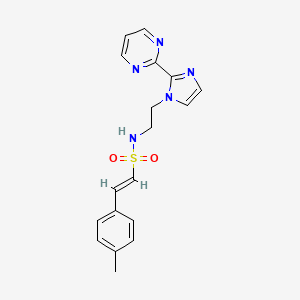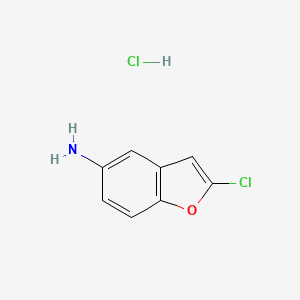
2-chloro-N-(2,5-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,5-difluorophenyl)propanamide (CDFPA) is a synthetic compound used in a variety of laboratory experiments. It is a white solid with a molecular weight of 308.7 g/mol and a melting point of 156-158°C. Its structure consists of a this compound group and a 2-chloro-N-phenylpropanamide group. CDFPA can be used in a variety of scientific research applications, such as biochemical and physiological studies, and has a variety of advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Nonlinear Optical Material Research
Research on new organic electro-optic and non-linear optical materials includes the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide), which is closely related to the compound . This material was synthesized, purified, and its single crystals were grown using the slow evaporation technique. The crystals demonstrated transparent properties and were characterized by various techniques including UV-Vis, IR, NMR, and powder XRD. Their second harmonic generation (SHG) capability was measured, indicating their potential in nonlinear optical applications (Prabhu & Rao, 2000).
Crystal Structure and Molecular Interaction Studies
The crystal structure of 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, which shares a core structural similarity with 2-chloro-N-(2,5-difluorophenyl)propanamide, reveals near-coplanarity between its 2-chloro-3,5-difluorophenyl ring and the urea group, highlighting intricate intra- and intermolecular interactions. This provides insights into molecular conformations and hydrogen bonding patterns that could be relevant in designing compounds with specific chemical properties (Yan et al., 2007).
Synthesis and Characterization of Nonlinear Organic Crystals
Further studies on the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) emphasize its utility as a nonlinear organic crystal. This research extends understanding of the material's electro-optic and nonlinear optical properties, supported by detailed characterization techniques (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides
Research on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides demonstrates the synthesis and antimicrobial properties of compounds containing the core structure of interest. These studies highlight the potential for developing novel antimicrobial agents based on this backbone, with applications in combating bacterial and antifungal infections (Baranovskyi et al., 2018).
Quantum Chemical Analysis for Medicinal Applications
A comprehensive quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, a structurally similar compound, has been conducted. This includes DFT/B3LYP and 6-311G(d,p) basis set calculations, aiming to explore its potential as a medicinal inhibitor for COVID-19 protease. The study covers electronic properties, molecular docking, and interactions with the 6LU7 protein, suggesting significant medicinal potential for related compounds (Pandey et al., 2020).
Propriétés
IUPAC Name |
2-chloro-N-(2,5-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOIIOIZHDLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)


![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)
![1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2523216.png)
![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2523222.png)
![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2523224.png)


![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2523228.png)

